(Z)-2-tert-butylbut-2-enedioic acid
Description
(Z)-2-tert-Butylbut-2-enedioic acid is a maleic acid derivative characterized by a tert-butyl substituent at the 2-position of the conjugated diene system. The Z-configuration denotes the cis spatial arrangement of the carboxylic acid groups, which influences its physicochemical properties and reactivity. Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) analysis, as demonstrated in studies on related molecules .
Properties
CAS No. |
18305-61-8 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.17848 |
Synonyms |
(Z)-2-tert-butylbut-2-enedioic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (Z)-2-tert-butylbut-2-enedioic acid with two closely related analogs:
Key Observations:
- Steric Effects: The tert-butyl group imposes greater steric hindrance than the isopropyl or fluorine substituents, likely reducing solubility in polar solvents but enhancing thermal stability .
- Electronic Effects: Fluorine’s electronegativity increases the acidity of adjacent carboxylic groups compared to alkyl-substituted analogs, making (2Z)-2-fluorobut-2-enedioic acid more reactive in acid-base reactions .
- Molecular Weight: The tert-butyl derivative has the highest molecular weight, which may influence crystallization behavior or diffusion rates in biological systems.
Spectroscopic Characteristics
While direct NMR data for this compound are unavailable, studies on its analogs suggest distinct spectral patterns:
- Fluorinated Analog: The presence of fluorine induces characteristic splitting in ¹⁹F-NMR and deshielding effects in ¹H-NMR due to electronegativity .
- Isopropyl Analog: Methyl groups in the isopropyl substituent produce distinct triplet signals in ¹H-NMR (δ ~1.2 ppm) and corresponding carbon resonances near 22–25 ppm in ¹³C-NMR .
- tert-Butyl Derivative (Predicted): The tert-butyl group would exhibit a sharp singlet in ¹H-NMR (δ ~1.4 ppm) for its nine equivalent protons and a quaternary carbon signal near 30 ppm in ¹³C-NMR.
Research Findings and Challenges
Data mining approaches, such as those described by Dehaspe et al., highlight the importance of substituent patterns in predicting biological activity or toxicity . For example:
- Fluorinated analogs may exhibit higher membrane permeability but also unintended toxicity due to metabolic byproducts .
- Alkyl-substituted derivatives like the isopropyl variant show improved compatibility with lipophilic environments, though excessive bulk (e.g., tert-butyl) could hinder target binding .
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